4-Acetyloxy-(trifluoromethoxy)benzene

Lipophilicity Physicochemical Properties ADME

4-Acetyloxy-(trifluoromethoxy)benzene (IUPAC: [4-(trifluoromethoxy)phenyl] acetate) is a para-substituted aromatic ester combining an acetyloxy leaving group with a trifluoromethoxy (OCF3) moiety on a benzene core (molecular formula C9H7F3O3, MW 220.14 g/mol). The OCF3 group confers distinct physicochemical properties—including enhanced lipophilicity (Hansch π = +1.04) and strong electron-withdrawing character—that differentiate it from both non-fluorinated (e.g., OCH3) and trifluoromethyl (CF3) analogs.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 85578-53-6
Cat. No. B6329318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyloxy-(trifluoromethoxy)benzene
CAS85578-53-6
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3
InChIKeyMBMLLCXYNWLSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyloxy-(trifluoromethoxy)benzene (CAS 85578-53-6) – What Procurement Teams Need to Know About This OCF3 Building Block


4-Acetyloxy-(trifluoromethoxy)benzene (IUPAC: [4-(trifluoromethoxy)phenyl] acetate) is a para-substituted aromatic ester combining an acetyloxy leaving group with a trifluoromethoxy (OCF3) moiety on a benzene core (molecular formula C9H7F3O3, MW 220.14 g/mol) . The OCF3 group confers distinct physicochemical properties—including enhanced lipophilicity (Hansch π = +1.04) and strong electron-withdrawing character—that differentiate it from both non-fluorinated (e.g., OCH3) and trifluoromethyl (CF3) analogs . This compound serves as a protected phenol synthon and a versatile intermediate in medicinal chemistry and agrochemical synthesis programs where the OCF3 pharmacophore is desired .

Why 4-Acetyloxy-(trifluoromethoxy)benzene Cannot Be Swapped with Common Analogs Without Quantifiable Consequences


Procurement decisions that treat 4-Acetyloxy-(trifluoromethoxy)benzene as interchangeable with its OCH3, CF3, or regioisomeric OCF3 counterparts ignore measurable differences in lipophilicity, electronic profile, and hydrogen-bonding capacity that directly impact synthetic route efficiency and downstream biological performance . The para-OCF3 configuration provides a unique balance of high lipophilicity (ΔLogD +0.7–1.4 vs. OCH3) and metabolic modulation not replicated by meta- or ortho-substituted variants . Furthermore, the acetyl protecting group offers distinct hydrolytic lability compared to the free phenol, enabling controlled deprotection in multi-step syntheses where premature unmasking would compromise yield or selectivity . Generic substitution without these considerations risks batch failure, altered pharmacokinetic profiles, or reduced target engagement.

4-Acetyloxy-(trifluoromethoxy)benzene: Quantitative Differentiation Evidence Against Closest Comparators


Lipophilicity (XLogP3): OCF3 Acetate vs. CF3 Acetate – A Direct Computational Comparison

When selecting a para-substituted phenyl acetate building block, the choice between OCF3 and CF3 directly impacts compound lipophilicity. PubChem-computed XLogP3 values show that 4-Acetyloxy-(trifluoromethoxy)benzene (XLogP3 = 2.8) is measurably more lipophilic than its direct CF3 analog 4-(trifluoromethyl)phenyl acetate (XLogP3 = 2.6), a Δ of +0.2 log units . This difference, while modest, is consistent with the broader literature establishing that the OCF3 group (Hansch π = +1.04) imparts greater lipophilicity than the CF3 group (π = +0.88) . For programs where membrane permeability or logP-driven solubility tuning is critical, this 0.2-unit shift can be decision-relevant.

Lipophilicity Physicochemical Properties ADME

Lipophilicity Enhancement Over Methoxy Analog: LogD Shift of +0.7 to +1.4 Units

Replacement of a standard methoxy (OCH3) group with trifluoromethoxy (OCF3) produces a substantial and reproducible increase in distribution coefficient. A 2020 study on aliphatic OCF3-bearing compounds demonstrated that the OCF3 group increases LogD by 0.7 to 1.4 units relative to the corresponding OCH3 analog, a magnitude comparable to CF3 substitution . When extrapolated to the aromatic series, 4-Acetyloxy-(trifluoromethoxy)benzene is therefore predicted to be 5- to 25-fold more lipophilic than 4-acetyloxy-(methoxy)benzene at physiological pH. This class-level inference is corroborated by Hansch π values: OCF3 (π = +1.04) versus OCH3 (π ≈ −0.02), yielding a Δπ of ~1.06 . Such a large lipophilicity gap means that substituting the methoxy analog into a synthetic sequence will produce a final compound with fundamentally different logD, potentially altering permeability, solubility, and off-target binding.

Lipophilicity Drug Design OCF3 SAR

Topological Polar Surface Area (TPSA): OCF3 Introduces Greater Hydrogen-Bonding Capacity Than CF3

The acetyloxy bridge is common to both compounds, but the OCF3 group adds an ether oxygen that contributes to polarity. PubChem-computed TPSA for 4-Acetyloxy-(trifluoromethoxy)benzene is 35.5 Ų, compared to 26.3 Ų for 4-(trifluoromethyl)phenyl acetate—a difference of +9.2 Ų (+35%) . This additional polar surface area reflects the oxygen atom in the OCF3 moiety, which can act as a weak hydrogen-bond acceptor. For programs targeting oral bioavailability or blood-brain barrier penetration where TPSA thresholds are critical (typically <60–70 Ų for CNS drugs), this 9.2 Ų increment may influence the balance between permeability and solubility.

Polar Surface Area Drug-likeness Permeability

Metabolic Stability Profile: OCF3 vs. OCH3 and CF3 – A Cautionary Differentiator

Contrary to the assumption that OCF3 universally improves metabolic stability, experimental microsomal stability data on aliphatic OCF3 compounds reveal decreased metabolic stability for most CF3O-bearing molecules compared to either their CH3O or CF3 counterparts . While direct data for 4-Acetyloxy-(trifluoromethoxy)benzene are not available, this class-level finding is critical for medicinal chemistry programs: the OCF3 group does not guarantee metabolic robustness and may, in certain scaffolds, increase oxidative clearance. Consequently, programs selecting this building block should anticipate the need for experimental microsomal stability assays on the final target compounds rather than assuming inherent metabolic advantage. Conversely, the distinct metabolic fate of OCF3 versus CF3 or OCH3 can be exploited intentionally when tuning clearance pathways.

Metabolic Stability Microsomal Clearance OCF3

Synthetic Utility: Validated Intermediate in Sedative-Hypnotic Agent Synthesis Programs

4-Acetyloxy-(trifluoromethoxy)benzene appears as a key structural motif within the broader patent landscape of substituted phenyl acetate sedative-hypnotic agents. Patent CN102863353A discloses a series of substituted phenyl acetate compounds—exemplified by (3-trifluoromethoxy-4-hydroxyl) trifluoroethyl phenylacetate and structurally related analogs—demonstrating short-acting sedative-hypnotic effects suitable for anesthetic and sedative applications . While the specific compound is not explicitly claimed as a final drug, its core scaffold (para-OCF3 phenyl acetate) is directly represented in the patent's synthetic schemes as an intermediate en route to biologically active derivatives. This establishes a validated, peer-accessible use case in a defined therapeutic area, distinguishing the compound from uncharacterized OCF3 building blocks that lack documented application pathways.

Anesthetic Agents Sedative-Hypnotic Phenyl Acetate SAR

Where 4-Acetyloxy-(trifluoromethoxy)benzene Delivers the Strongest Procurement Value – Evidence-Backed Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

Programs that need a para-substituted phenyl acetate with intrinsically higher lipophilicity than the CF3 analog should select 4-Acetyloxy-(trifluoromethoxy)benzene. The +0.2 XLogP3 advantage over 4-(trifluoromethyl)phenyl acetate, combined with the +0.7 to +1.4 LogD uplift versus the OCH3 analog, makes this compound the preferred intermediate when SAR studies indicate that increased logD correlates with improved cellular potency or membrane permeation . This is particularly relevant in CNS drug discovery where balanced lipophilicity is critical for blood-brain barrier penetration.

Synthesis of Sedative-Hypnotic Phenyl Acetate Derivatives

Research groups pursuing short-acting anesthetic or sedative agents based on the substituted phenyl acetate pharmacophore can employ 4-Acetyloxy-(trifluoromethoxy)benzene as a direct intermediate. The patent literature (CN102863353A) demonstrates that derivatives bearing a para-OCF3 phenyl acetate core exhibit short-acting sedative-hypnotic effects . Using this specific building block ensures structural fidelity to the validated scaffold, reducing the risk of inactive analogs that might arise from regioisomeric or substituent mismatches.

Agrochemical Discovery Targeting Enhanced Environmental Stability and Bioavailability

The OCF3 group is a recognized structural motif in modern agrochemicals due to its ability to enhance lipophilicity and modulate metabolic degradation pathways. 4-Acetyloxy-(trifluoromethoxy)benzene serves as a convenient protected phenol entry point for introducing the para-OCF3 phenyl moiety into crop protection candidates. The acetyl protecting group allows controlled late-stage deprotection for further derivatization, enabling systematic exploration of the OCF3 phenyl scaffold in herbicide, fungicide, or insecticide lead series .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

As a low-molecular-weight (220.14 Da) fragment with balanced lipophilicity (XLogP3 = 2.8) and containing both an ester and an OCF3 group, 4-Acetyloxy-(trifluoromethoxy)benzene meets standard fragment-likeness criteria. Its TPSA of 35.5 Ų and zero hydrogen-bond donors position it as a suitable core for fragment growing or merging strategies. Procurement for FBDD library construction is justified by the combination of the privileged OCF3 motif and the synthetic handle (acetyl ester) that enables rapid analog generation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetyloxy-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.